molecular formula C10H13Cl2NO B1530873 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride CAS No. 1864053-23-5

3-((4-Chlorophenoxy)methyl)azetidine hydrochloride

Cat. No.: B1530873
CAS No.: 1864053-23-5
M. Wt: 234.12 g/mol
InChI Key: YEWAPSDJTLWSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorophenoxy)methyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride are currently unknown

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach its target site in the body.

Biological Activity

3-((4-Chlorophenoxy)methyl)azetidine hydrochloride is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClNO
  • CAS Number : 954224-17-0
  • InChI Key : YRZVCFVNLXXMMA

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Enzymes and Pathways

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising results in inhibiting cell growth.

Cell Line IC50 (µM) % Inhibition
MCF7 (Breast Cancer)5.085%
HeLa (Cervical Cancer)7.278%
A549 (Lung Cancer)6.582%

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations above the MIC, suggesting its potential use as an antibacterial agent in clinical settings .
  • Investigation of Anticancer Properties :
    Another study focused on the compound's effect on MCF7 breast cancer cells. The research demonstrated that treatment with this compound led to G1 phase arrest and subsequent apoptosis, indicating its potential as a chemotherapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Scientific Research Applications

Cancer Treatment

3-((4-Chlorophenoxy)methyl)azetidine hydrochloride has been identified as a promising candidate in cancer therapy. Research indicates that it acts as an inhibitor of the ATF4 pathway, which is often activated in cancerous cells. This compound can be used alone or in combination with other chemotherapeutics to enhance treatment efficacy against various cancers, including those associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neurodegenerative Diseases

The compound shows potential in treating neurodegenerative conditions by modulating the unfolded protein response pathways. It has been suggested for use in conditions like Alzheimer's disease, traumatic brain injury, and ischemic stroke . The ability to influence these pathways may help mitigate the progression of neurodegeneration and improve cognitive function.

Pain Management

Another significant application is in pain management, particularly chronic pain syndromes. The compound may serve as a sodium channel inhibitor, which could alleviate pain associated with conditions such as post-herpetic neuralgia, osteoarthritis, and diabetic neuropathy . This mechanism can provide a novel approach to managing pain without the side effects commonly associated with traditional analgesics.

Case Study: Cancer Treatment Efficacy

A study highlighted the effectiveness of azetidine derivatives, including this compound, in reducing tumor volumes in animal models when used alongside established chemotherapeutics. The combination therapy resulted in a statistically significant reduction in tumor size compared to controls .

Case Study: Neuroprotection

Research involving animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive performance and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Cancer TreatmentInhibitor of ATF4 pathwayReduces cell stress responses
Neurodegenerative DiseasesAlzheimer's, Parkinson'sModulates unfolded protein response
Pain ManagementChronic pain syndromesSodium channel inhibition

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWAPSDJTLWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.